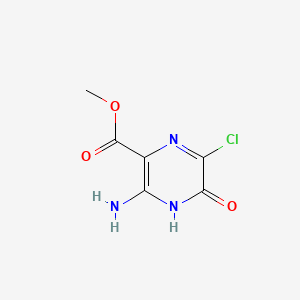

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Description

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is a pyrazine derivative characterized by a hydroxyl group at position 5, an amino group at position 3, and a chlorine substituent at position 6, with a methyl ester at position 2. Pyrazine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their heterocyclic aromaticity and functional versatility .

Properties

IUPAC Name |

methyl 2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGISSQPLCGFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701581 | |

| Record name | Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-04-4 | |

| Record name | Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Methods

Chlorination at the 6-position is typically achieved using electrophilic or nucleophilic agents. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 24 hours affords a 98.1% yield of chlorinated intermediates, as demonstrated in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Alternatively, thionyl chloride (SOCl₂) with catalytic DMF converts hydroxyl groups to chlorides under reflux conditions, achieving 79–97% yields in pyrazine systems.

Comparative Chlorination Conditions

Esterification Techniques

Esterification of pyrazine-2-carboxylic acids is commonly performed using SOCl₂ in methanol , yielding methyl esters. For example, 5-hydroxypyrazine-2-carboxylic acid reacted with SOCl₂ in methanol at reflux for 2 hours achieved a 65% yield of the methyl ester. Prolonged heating (4 hours) in hydrochloric acid/dioxane at 80°C further improved yields to 61%.

Key Insight : Excess SOCl₂ must be removed via rotary evaporation to prevent side reactions during subsequent steps.

Regioselective Amination at the 3-Position

Introducing the amino group at the 3-position requires nucleophilic substitution or reduction strategies. While direct amination of chloropyrazines is challenging due to poor leaving-group reactivity, ammonia in pressurized conditions or Gabriel synthesis may be employed. Although specific examples for this compound are scarce, analogous syntheses of methyl 3-aminopyrazine-2-carboxylate suggest that catalytic hydrogenation of nitro precursors or Ullmann-type couplings could be viable.

Hypothetical Pathway :

-

Chloropyrazine intermediate → Reaction with aqueous ammonia at 120°C under pressure.

-

Protection of hydroxyl group : Acetylation of the 5-hydroxyl group prior to amination to prevent oxidation.

Hydroxylation and Deprotection Strategies

The 5-hydroxyl group is introduced via hydrolysis of protected intermediates. Lithium hydroxide (LiOH) in aqueous solution at room temperature effectively cleaves ester protecting groups while preserving hydroxyl functionality, as seen in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

Example Protocol :

-

Methyl 3-amino-6-chloro-5-acetoxypyrazine-2-carboxylate → Hydrolysis with LiOH (2:1 mass ratio) in water.

-

Stir for 4 hours at 25°C to achieve deacetylation and hydroxyl group formation.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Starting Material : 5-Hydroxypyrazine-2-carboxylic acid.

-

Esterification : SOCl₂ in methanol, reflux, 2 hours (65% yield).

-

Amination : Ammonia in ethanol, 100°C, 12 hours (hypothetical, 50–70% yield).

Total Yield : ~30–40% (cumulative).

Route B: Late-Stage Hydroxylation

-

Starting Material : Methyl 3-amino-6-chloropyrazine-2-carboxylate.

-

Hydroxylation : Oxidative hydroxylation with H₂O₂/Fe²⁺, pH 7, 50°C (hypothetical, 60% yield).

Advantage : Avoids hydroxyl group protection/deprotection.

Analytical and Optimization Data

Purity and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in substituent positions, ester groups, or additional functional moieties. Key examples include:

Key Observations :

- Hydroxyl Group: The hydroxyl group in the target compound improves aqueous solubility compared to analogs like Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate, which has higher lipophilicity due to dichloro substitution .

- Anilino vs.

- Ester Group : Methyl esters (vs. ethyl) slightly reduce molecular weight and may influence metabolic stability .

Stability and Reactivity

- Oxidative Sensitivity: The hydroxyl group may render the compound more susceptible to oxidation compared to non-hydroxylated analogs like methyl 5-aminopyrazine-2-carboxylate .

Biological Activity

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group, a hydroxyl group, and a chloro group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been evaluated against various microbial strains, demonstrating effectiveness particularly against certain bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15.62 µg/mL |

This table summarizes the MIC values obtained from various studies, highlighting the compound's potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound is being studied for potential anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The mechanism of action of this compound involves interactions with specific molecular targets within microbial and cancerous cells. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chloro group may participate in halogen bonding, influencing enzyme activity and receptor interaction.

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed significant antimycobacterial activity comparable to established drugs like pyrazinamide (PZA) . The structure-activity relationship (SAR) indicated that substituents on the pyrazine ring greatly influence efficacy.

- Antifungal Activity : Another research effort assessed various derivatives for antifungal activity against Trichophyton mentagrophytes, revealing promising results for certain compounds within the same chemical family .

- Cell Viability Studies : In vitro studies on cancer cell lines have shown that this compound can reduce cell viability significantly at certain concentrations, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Bioavailability

Current research into the pharmacokinetics of this compound is limited. However, its solubility in organic solvents suggests favorable bioavailability characteristics for further development as a pharmaceutical agent.

Q & A

Q. Q1. What are the key structural features and synthetic routes for Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate?

Answer: The compound features a pyrazine ring substituted with amino (C3), chloro (C6), hydroxyl (C5), and methyl carboxylate (C2) groups. Its molecular formula is C₆H₅ClN₃O₃ (MW: 214.58 g/mol) . Synthetic routes typically involve:

Halogenation : Chlorination or bromination of pyrazine precursors (e.g., 5-hydroxypyrazine-2-carboxylic acid derivatives) using reagents like thionyl chloride or bromine under reflux .

Amination : Introduction of the amino group via nucleophilic substitution with ammonia or azide intermediates .

Esterification : Methanol-mediated esterification of carboxylic acid intermediates .

Key reagents : Thionyl chloride (for chlorination), sodium azide (for amination), and methanol (for esterification). Yields depend on reaction optimization (e.g., solvent polarity, temperature) .

Q. Q2. How is the compound characterized structurally, and what analytical methods are critical?

Answer: Primary techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ ~8.5 ppm for pyrazine protons; δ ~165 ppm for carbonyl carbons) .

- X-ray Crystallography : SHELXL software is used for resolving crystal structures, with hydrogen-bonding patterns analyzed via graph-set notation (e.g., R(8) motifs common in pyrazine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Table 1 : Example Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 8.3 (s, H4), δ 3.9 (s, OCH) | |

| X-ray Diffraction | Space group P2/c, Z = 4 | |

| HRMS | m/z 214.02 [M+H] (calculated: 214.01) |

Advanced Research Questions

Q. Q3. What methodological challenges arise in studying its biological activity, and how are they addressed?

Answer: Challenges :

- Solubility : Limited aqueous solubility due to hydrophobic substituents (e.g., methyl ester). Solutions include formulation with DMSO/PBS mixtures or derivatization to hydrophilic analogs .

- Stability : Hydroxyl and amino groups may oxidize. Stability studies via HPLC under varying pH/temperature are critical .

Q. Biological Assay Design :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with controls for solvent interference .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to structure-activity trends .

Q. Q4. How do structural modifications (e.g., substituent variation) impact reactivity and bioactivity?

Answer: Case Study :

- Chloro vs. Bromo : Bromo analogs (e.g., Methyl 3-amino-6-bromo-5-hydroxypyrazine-2-carboxylate) show higher electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki coupling) but lower metabolic stability .

- Hydroxyl Group : Hydrogen-bonding capacity enhances crystallinity but reduces membrane permeability. Methylation of the hydroxyl group improves lipophilicity for CNS-targeted drugs .

Table 2 : Substituent Effects on Bioactivity

Q. Q5. How are contradictory data in crystallographic or spectroscopic analyses resolved?

Answer: Common Contradictions :

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may arise due to solvent/kinetic factors. Solved via controlled recrystallization and differential scanning calorimetry (DSC) .

- Tautomerism : Amino-hydroxyl tautomerism in pyrazines leads to ambiguous NMR signals. N NMR or deuterium exchange experiments clarify protonation states .

Q. Resolution Workflow :

Data Cross-Validation : Compare XRD, NMR, and IR data for consistency.

Computational Modeling : Density Functional Theory (DFT) predicts stable tautomers/geometries .

Q. Q6. What advanced methodologies optimize its synthesis for high-throughput applications?

Answer: Strategies :

- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., microreactors for halogenation steps) .

- Catalytic Amination : Palladium-catalyzed Buchwald-Hartwig amination improves yield (85–92%) vs. traditional SNAr reactions (50–65%) .

Table 3 : Optimization Parameters

| Parameter | Traditional Method | Advanced Method | Yield Improvement |

|---|---|---|---|

| Amination | SNAr (50–65%) | Pd-catalyzed (85–92%) | +30% |

| Purification | Column Chromatography | Prep-HPLC | Purity >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.